tert-Butyl N-(3-bromo-6-chloropyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate
Description
tert-Butyl N-(3-bromo-6-chloropyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate is a pyrazine-derived compound featuring a halogenated aromatic core and dual tert-butoxycarbonyl (Boc) protecting groups. Its structure comprises a pyrazine ring substituted with bromo (3-position) and chloro (6-position) atoms, while the nitrogen atom is functionalized with a carbamate group bearing two Boc moieties. This structural complexity renders the compound a versatile intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions and as a precursor for bioactive molecules. The Boc groups enhance solubility and stability during synthetic processes, while the halogens provide reactive sites for further functionalization .
Properties
Molecular Formula |
C14H19BrClN3O4 |
|---|---|
Molecular Weight |
408.67 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-6-chloropyrazin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H19BrClN3O4/c1-13(2,3)22-11(20)19(12(21)23-14(4,5)6)10-9(15)17-7-8(16)18-10/h7H,1-6H3 |
InChI Key |
LIMIFHLJRCAHSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC(=CN=C1Br)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl N-(3-bromo-6-chloropyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazine ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate precursors.
Carbamoylation: The final step involves the reaction of the halogenated pyrazine with tert-butyl isocyanate to form the desired carbamate compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
tert-Butyl N-(3-bromo-6-chloropyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrazine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, oxidation can be achieved using reagents such as potassium permanganate, while reduction can be carried out using hydrogen gas and a palladium catalyst.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-(3-bromo-6-chloropyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored as a potential drug candidate due to its ability to interact with specific molecular targets. Studies focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-bromo-6-chloropyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyrazine ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The carbamate group can also interact with active sites on enzymes, affecting their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
tert-Butyl N-Hydroxycarbamate ()
This compound features a hydroxylamine group instead of a pyrazine core. Key differences include:
- Hydrogen Bonding : The hydroxylamine forms intermolecular N–H···O and O–H···O hydrogen bonds, creating a ribbon-like crystal structure. In contrast, the target compound’s pyrazine ring and Boc groups may favor π-π stacking or halogen-based interactions .
- Reactivity : The hydroxylamine is prone to oxidation, whereas the halogenated pyrazine in the target compound enables nucleophilic aromatic substitution or metal-catalyzed cross-couplings.
Bicyclo[1.1.1]pentanyl and Azabicyclo Derivatives ()
Examples include:
- tert-Butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)carbamate (CAS: 676371-64-5): Features a rigid bicyclo scaffold with an amino group, enhancing conformational restraint for drug-target binding.
- tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate: Contains a nitrogen-rich bicyclo system, useful in central nervous system drug design.
Key Contrasts :
- Ring Systems : The target compound’s planar pyrazine ring enables electronic conjugation, unlike the three-dimensional bicyclo frameworks.
- Substituents: Halogens in the target compound vs. amino groups in bicyclo derivatives dictate divergent reactivity (e.g., halogens for cross-coupling vs. amines for amide formation).
Cyclopentane-Based Carbamates ()
Examples include:
- trans-2-fluorocyclopentan-1-amine hydrochloride (CAS: 2125943-82-8): Fluorine substitution offers metabolic stability but lower reactivity compared to bromo/chloro groups.
- Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate (CAS: 1403746-38-2): Combines a carboxylate ester with a bicyclo system, enhancing polarity for aqueous solubility.
Key Contrasts :
- Halogen Reactivity : Bromo and chloro in the target compound are more reactive toward Suzuki-Miyaura couplings than fluorine.
- Solubility : Carboxylate esters in cyclopentane derivatives improve solubility relative to the hydrophobic pyrazine core.
Functional Group Analysis
Crystallographic and Computational Insights
- Mercury Software () : Structural comparisons using tools like Mercury highlight differences in packing efficiency. The target compound’s halogen atoms may contribute to denser crystal packing via halogen bonds, whereas hydroxylamine derivatives rely on hydrogen-bonded networks .
- Thermal Stability : Boc groups in the target compound likely enhance thermal stability compared to hydroxylamine analogues, which decompose at lower temperatures due to labile N–O bonds .
Biological Activity
tert-Butyl N-(3-bromo-6-chloropyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a tert-butyl group, a bromine atom at the 3-position, and a chlorine atom at the 6-position of a pyrazine ring, which contribute to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H19BrClN3O4 |
| Molecular Weight | 408.68 g/mol |
| Boiling Point | 427.3 ± 55.0 °C (Predicted) |
| Density | 1.453 ± 0.06 g/cm³ (Predicted) |
| pKa | -2.52 ± 0.10 (Predicted) |
Research indicates that this compound exhibits significant biological activity primarily as an inhibitor of specific enzymes involved in cancer pathways. Its structural characteristics allow it to interact with target proteins, potentially modulating their activity. Similar compounds have shown promise in inhibiting the Src Homology 2 phosphatase, which is implicated in various cancers including neuroblastoma and melanoma .
Anti-Cancer Properties
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit enzymes that play critical roles in tumor progression and metastasis.
- Selectivity : It shows selectivity towards certain cancer types, making it a candidate for targeted therapy .
Case Studies
A study highlighted the effectiveness of similar compounds in inhibiting the activity of SHP2, an enzyme involved in signaling pathways that regulate cell growth and survival. The findings suggest that this compound may also exhibit similar inhibitory effects, warranting further investigation into its therapeutic potential .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| tert-Butyl (5-chloropyrazin-2-yl)carbamate | Chlorine at position 5 on pyrazine | Potential anti-cancer activity |
| tert-Butyl (3-bromo-6-(4-methylpiperidinyl))carbamate | Bromine at position 3; piperidine substituent | Inhibits SHP2 activity |
| tert-Butyl (4-(trifluoromethyl)sulfonyl)piperazine-1-carboxylate | Sulfonamide group; piperazine structure | Antimicrobial properties |
| tert-Butyl (3-chloro-5-methylpyrazin-2-yloxy)carbamate | Methyl group at position 5; ether functionality | Antiviral activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
